molecular formula C24H27NO7S B491648 ethyl 5-(N-((4-ethoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate CAS No. 518318-22-4

ethyl 5-(N-((4-ethoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate

Cat. No.: B491648
CAS No.: 518318-22-4
M. Wt: 473.5g/mol
InChI Key: ZKKGZFYWNBGPLU-UHFFFAOYSA-N
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Description

Ethyl 5-(N-((4-ethoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, an ethoxyphenyl sulfonyl group, and a butyramido side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(N-((4-ethoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Sulfonyl Group: The ethoxyphenyl sulfonyl group can be introduced through a sulfonylation reaction using 4-ethoxybenzenesulfonyl chloride and a suitable base, such as triethylamine.

    Attachment of the Butyramido Side Chain: The butyramido side chain can be attached through an amide coupling reaction using butyric acid or its derivatives and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(N-((4-ethoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated derivatives, amides, and ethers.

Scientific Research Applications

Ethyl 5-(N-((4-ethoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(N-((4-ethoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Ethyl 5-(N-((4-ethoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(N-((4-methoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    Ethyl 5-(N-((4-ethoxyphenyl)sulfonyl)propionamido)-2-methylbenzofuran-3-carboxylate: This compound has a propionamido side chain instead of a butyramido side chain, which may affect its reactivity and interactions with biological targets.

    Ethyl 5-(N-((4-ethoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-acetate: This compound has an acetate group instead of a carboxylate group, which may influence its solubility and stability.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

ethyl 5-[butanoyl-(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO7S/c1-5-8-22(26)25(33(28,29)19-12-10-18(11-13-19)30-6-2)17-9-14-21-20(15-17)23(16(4)32-21)24(27)31-7-3/h9-15H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKGZFYWNBGPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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